![molecular formula C14H11FN2O B15095423 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- CAS No. 1144108-23-5](/img/structure/B15095423.png)
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- is a chemical compound with the molecular formula C13H9FN2O and a molecular weight of 228.22 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- typically involves the reaction of benzoxazole derivatives with fluorinated benzyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- can be compared with other similar compounds, such as:
6-Benzoxazolamine, 2-(4-fluorophenyl)-: This compound has a similar structure but lacks the methyl group, which may affect its biological activity and chemical properties.
Flubromazolam: A designer benzodiazepine with a fluorinated phenyl group, used for its sedative and anxiolytic effects.
Clonazolam: Another benzodiazepine derivative with similar structural features, known for its potent sedative properties.
The uniqueness of 6-Benzoxazol
Eigenschaften
CAS-Nummer |
1144108-23-5 |
|---|---|
Molekularformel |
C14H11FN2O |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methyl]-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C14H11FN2O/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14/h1-6,8H,7,16H2 |
InChI-Schlüssel |
YNYRKDDQKNEBDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=C(C=C3)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


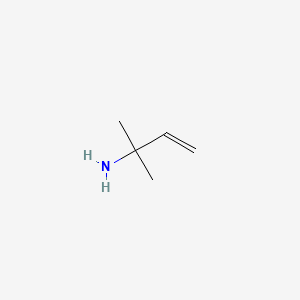

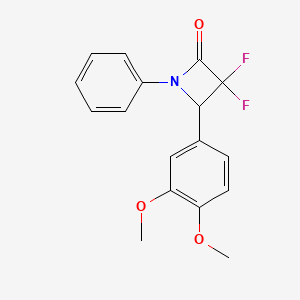
![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
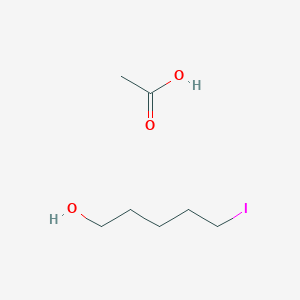
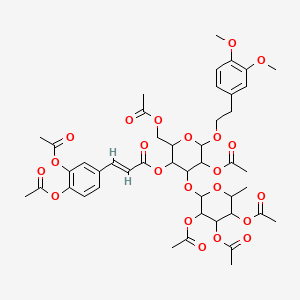
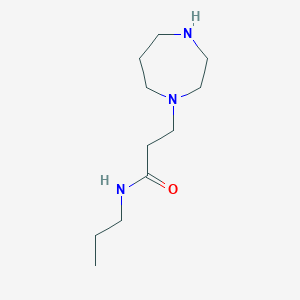
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
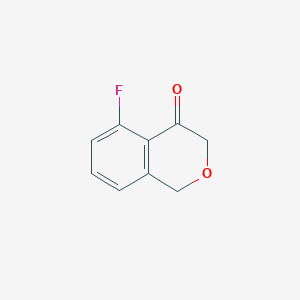
![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
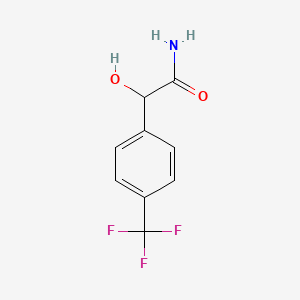

![1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15095435.png)
